

Spiromesifen-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Spiromesifen-d9*

Cat. No.: *B12371180*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Spiromesifen-d9**, a deuterated analog of the insecticide and acaricide, Spiromesifen. This document details its chemical properties, mechanism of action, metabolic pathways, and analytical methodologies, with a focus on its application in research and development.

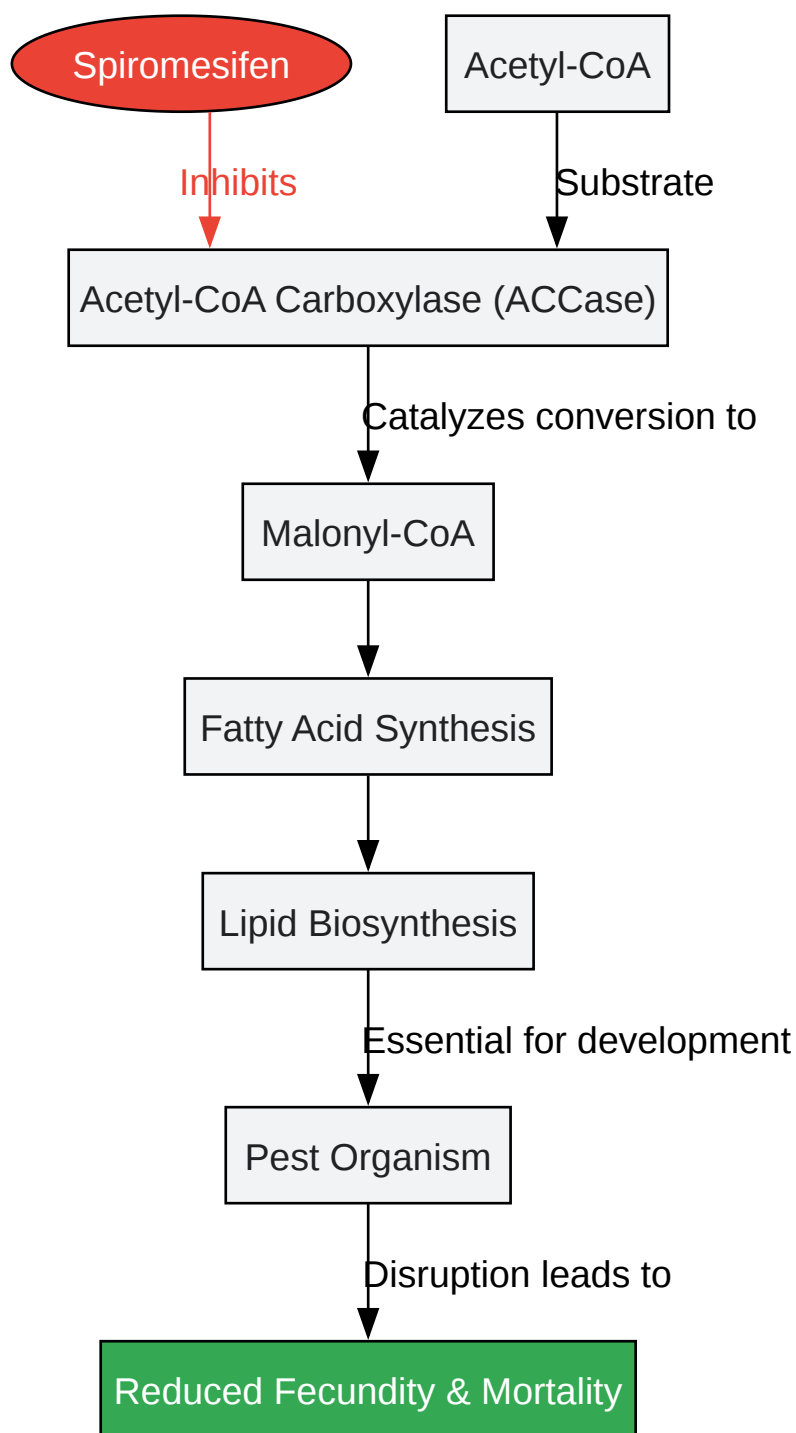
Core Chemical and Physical Data

Spiromesifen-d9 serves as an essential internal standard for the quantification of Spiromesifen in various matrices using mass spectrometry-based methods.^[1] Its isotopic labeling ensures accurate detection and quantification, distinguishing it from the non-deuterated parent compound.^[2]

Property	Value	Reference
CAS Number	2470126-90-8	[2] [3] [4]
Molecular Formula	C ₂₃ H ₂₁ D ₉ O ₄	
Molecular Weight	379.5 g/mol	
Formal Name	3,3-di(methyl-d3)-butanoic acid-4,4,4-d3, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester	
Purity	≥95% (Spiromesifen), ≥99% deuterated forms (d1-d9)	
Formulation	A solid	
Storage	-20°C	
Stability	≥ 4 years	
Solubility	Slightly soluble in chloroform and DMSO	

Mechanism of Action: Inhibition of Lipid Biosynthesis

Spiromesifen's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. ACCase catalyzes the rate-limiting step in fatty acid synthesis, which is the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting this enzyme, Spiromesifen disrupts lipid metabolism, leading to a reduction in triglycerides and free fatty acids. This disruption of a fundamental metabolic pathway results in reduced fecundity and mortality in susceptible arthropod pests, particularly mites and whiteflies.

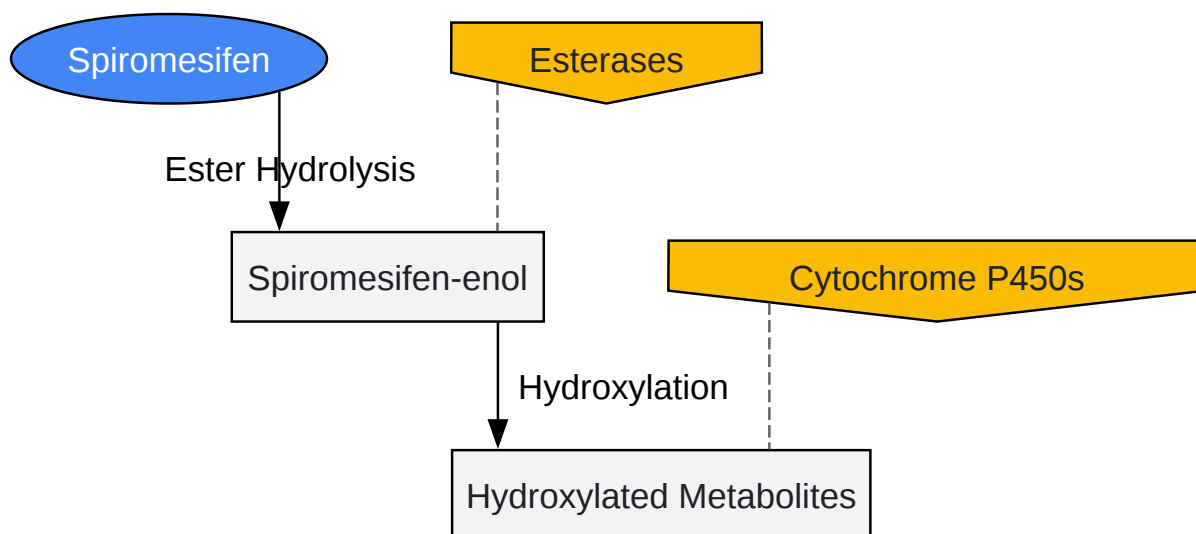


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Caption: Mechanism of Action of Spiromesifen.

Metabolic Pathways

The primary metabolic transformation of Spiromesifen in target organisms, such as the two-spotted spider mite (*Tetranychus urticae*), is the cleavage of the ester bond. This hydrolysis results in the formation of its main metabolite, Spiromesifen-enol. This process is primarily mediated by esterase enzymes. Further metabolism of Spiromesifen-enol can occur through hydroxylation, a reaction likely catalyzed by cytochrome P450 monooxygenases.



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Caption: Metabolic Pathway of Spiromesifen.

Experimental Protocols

In Vitro Enzymatic Assay for Spiromesifen Inhibition of Acetyl-CoA Carboxylase (ACCase)

This protocol outlines an in vitro enzymatic assay to determine the inhibitory activity of Spiromesifen against ACCase using a bioluminescence-based method to quantify the production of adenosine diphosphate (ADP).

Materials:

- ACCase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

- ATP solution (10 mM stock)
- Acetyl-CoA solution (10 mM stock)
- NaHCO₃ solution (1 M stock)
- Spiromesifen stock solution in DMSO (10 mM)
- ACCase enzyme solution
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Microplate reader for luminescence detection

Procedure:

- Preparation of Reagents:
 - Prepare the ACCase Assay Buffer.
 - Prepare working solutions of ATP, Acetyl-CoA, and NaHCO₃ to achieve desired final concentrations (e.g., 500 μM ATP, 200 μM Acetyl-CoA, 10 mM NaHCO₃).
 - Create a serial dilution of the Spiromesifen stock solution in the assay buffer. Ensure the final DMSO concentration does not exceed 1%.
 - Dilute the ACCase enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
- Enzymatic Reaction:
 - In a microplate, add 2.5 μL of the Spiromesifen serial dilutions or DMSO (for control).
 - Add 2.5 μL of the substrate mix (ATP, Acetyl-CoA, and NaHCO₃).
 - Initiate the reaction by adding 5 μL of the diluted ACCase enzyme solution to each well.

- Mix gently and incubate at the optimal temperature (e.g., 25-37°C) for a set time (e.g., 30-60 minutes).
- ADP Detection:
 - Add 15 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
 - Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of inhibition for each Spiromesifen concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the Spiromesifen concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for the in vitro ACCase Inhibition Assay.

Analytical Method for Spiromesifen Quantification using Spiromesifen-d9 as an Internal Standard

This protocol describes the general procedure for the quantification of Spiromesifen in various samples (e.g., agricultural products, water) using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) with **Spiromesifen-d9** as an internal standard.

Materials:

- Spiromesifen reference standard
- **Spiromesifen-d9** internal standard
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- n-Hexane
- Ethyl acetate
- Solid-phase extraction (SPE) cartridges (e.g., octadecylsilanized silica gel, silica gel, graphitized carbon black)
- LC-MS/MS system

Procedure:

- Sample Preparation and Extraction:
 - Homogenize the sample (e.g., 5-20g of agricultural product) with an extraction solvent such as acetonitrile/formic acid/water.
 - For water samples, an aliquot is taken directly.
 - Spike the sample with a known concentration of **Spiromesifen-d9** internal standard solution.
 - Perform liquid-liquid partitioning (e.g., with n-hexane or ethyl acetate/n-hexane) and/or solid-phase extraction for cleanup and concentration of the analytes.
- LC-MS/MS Analysis:

- The final extract is analyzed by LC-MS/MS.
- Chromatographic separation is typically achieved on a C18 column.
- The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both Spiromesifen and **Spiromesifen-d9**.
 - Spiromesifen: Precursor ion m/z 371.3, product ions m/z 273.0 and 255.0.
 - **Spiromesifen-d9**: Exhibits a mass shift of approximately 9 atomic mass units, with corresponding product ions around m/z 282.0 and 264.0.
- Quantification:
 - Prepare a calibration curve using standard solutions of Spiromesifen at various concentrations, with each standard containing a constant concentration of the **Spiromesifen-d9** internal standard.
 - The concentration of Spiromesifen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

Toxicity and Efficacy Data for Spiromesifen

Organism	Endpoint	Value	Reference
Whitefly (<i>Trialeurodes vaporariorum</i>) nymphs	LC ₅₀	0.61 mg/L	
Spider mite (<i>Tetranychus cinnabarinus</i>) eggs	LC ₅₀	0.16 mg/kg	
Egyptian cotton leafworm (<i>Spodoptera littoralis</i>) larvae	LC ₅₀	0.44 - 0.68 ppm (72h)	
Daphnia magna	EC ₅₀	>0.092 mg a.s./L	
Rainbow trout (<i>Oncorhynchus mykiss</i>)	LC ₅₀	0.016 mg a.s./L	
Bluegill sunfish (<i>Lepomis macrochirus</i>)	LC ₅₀	>0.034 mg a.s./L	
Rat	LD ₅₀ (oral)	>2000 mg/kg	
Rat	LD ₅₀ (dermal)	>2000 mg/kg	
Human GSTA1-1 isozyme	IC ₅₀	12.1 µM	
Egyptian cotton leafworm (<i>S. littoralis</i>) chitinase	IC ₅₀	0.60 - 0.72 µM	

This document provides a comprehensive technical overview of **Spiromesifen-d9** for research professionals. The detailed protocols and pathway diagrams are intended to facilitate its application in analytical and mechanistic studies.

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